

Application Notes and Protocols for Fluorescence Microscopy of Acidic Organelles

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Compound of Interest

Compound Name: Acid red 337

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Executive Summary

This document provides detailed application notes and protocols for the fluorescent labeling of acidic organelles, such as lysosomes and endosomes, in live cells. While the initial query focused on **Acid Red 337**, a thorough review of scientific literature indicates that this dye is not utilized for fluorescence microscopy of acidic organelles. Its primary applications are in the textile and dye manufacturing industries.

Therefore, this document focuses on well-validated and state-of-the-art fluorescent probes for imaging acidic organelles. We provide a comprehensive guide to their properties, mechanisms, and detailed protocols for their use, empowering researchers to effectively visualize and study these critical cellular compartments. The recommended probes, LysoTracker Deep Red and HMSiR680-Me, offer superior performance in terms of specificity, photostability, and suitability for live-cell imaging.

The Topic of Acid Red 337

Initial investigations into the use of **Acid Red 337** for imaging acidic organelles in fluorescence microscopy have found no supporting scientific literature. **Acid Red 337**, also known as C.I. 17102, is classified as a monoazo acid dye.^[1] Its primary documented applications are for dyeing textiles, particularly nylon, and it is also used in some cosmetic formulations and for tracing water flow.^[2] While it is categorized as a fluorescent dye, there is no evidence to

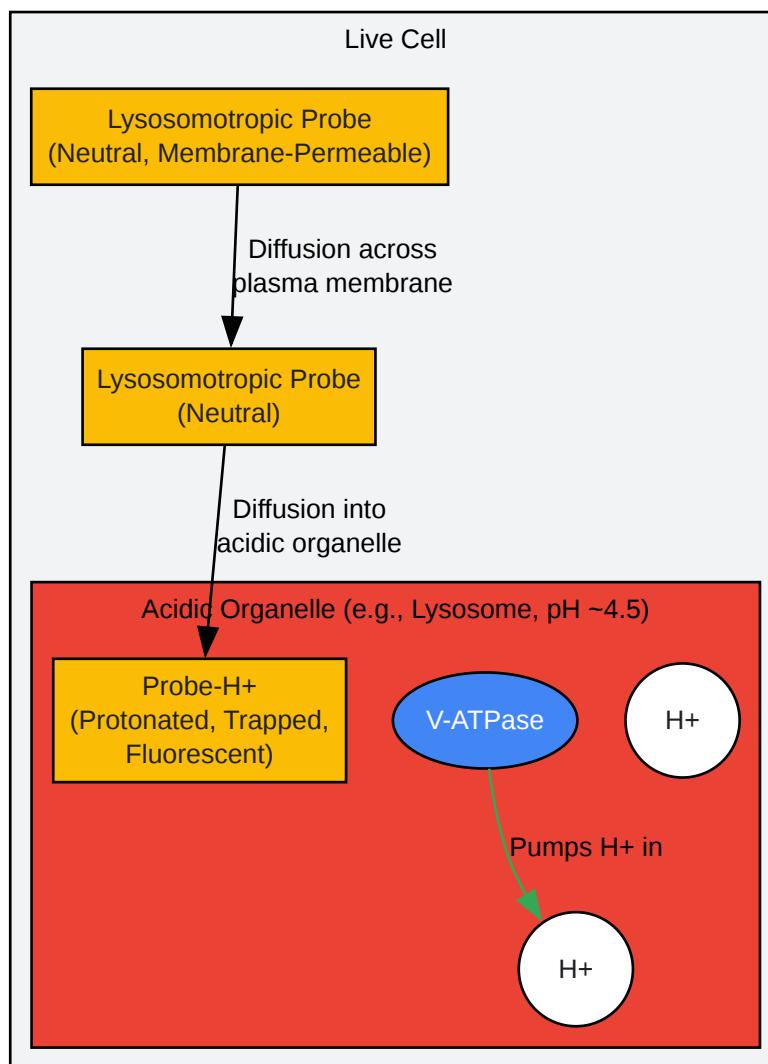
suggest it possesses the necessary photophysical properties or the specific mechanism of accumulation required for reliable and specific labeling of acidic organelles in a live-cell context.^{[3][4]} Researchers are strongly advised to use probes that have been specifically designed and validated for this application.

Recommended Probes for Imaging Acidic Organelles

For robust and reproducible fluorescence microscopy of acidic organelles, we recommend the use of lysosomotropic dyes. These are weakly basic compounds that are cell-permeable and accumulate in cellular compartments with low internal pH.

Mechanism of Lysosomotropic Probes

Lysosomotropic probes operate on the principle of pH-dependent sequestration, often referred to as "ion trapping".^[5] The probe, in its neutral state, can freely cross cellular membranes, including the plasma membrane and the membranes of organelles. Upon entering an acidic organelle, such as a lysosome (with a pH of approximately 4.5-5.0), the probe becomes protonated.^[6] This protonation renders the molecule charged and membrane-impermeable, effectively trapping it within the acidic compartment.^[5] This accumulation leads to a high concentration of the fluorescent probe within the target organelles, resulting in bright and specific staining.^[7] The maintenance of this acidic environment is an active process managed by the vacuolar-type H⁺-ATPase (V-ATPase) proton pump on the lysosomal membrane.^[8]



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Figure 1. Mechanism of lysosomotropic probe accumulation.

Featured Probes: Lysotracker Deep Red and HMSiR680-Me

For optimal imaging, especially in the far-red spectrum to minimize cellular autofluorescence, we highlight two exceptional probes:

- Lysotracker Deep Red: A widely used and well-characterized lysosomotropic dye. It is highly selective for acidic organelles and suitable for live-cell imaging.

- HMSiR680-Me: A more recent, novel far-red, photostable small-molecule fluorophore that exhibits fluorescence only under acidic conditions.[9][10] It is particularly well-suited for long-term time-lapse and super-resolution microscopy.[10][11]

Data Presentation: Photophysical Properties

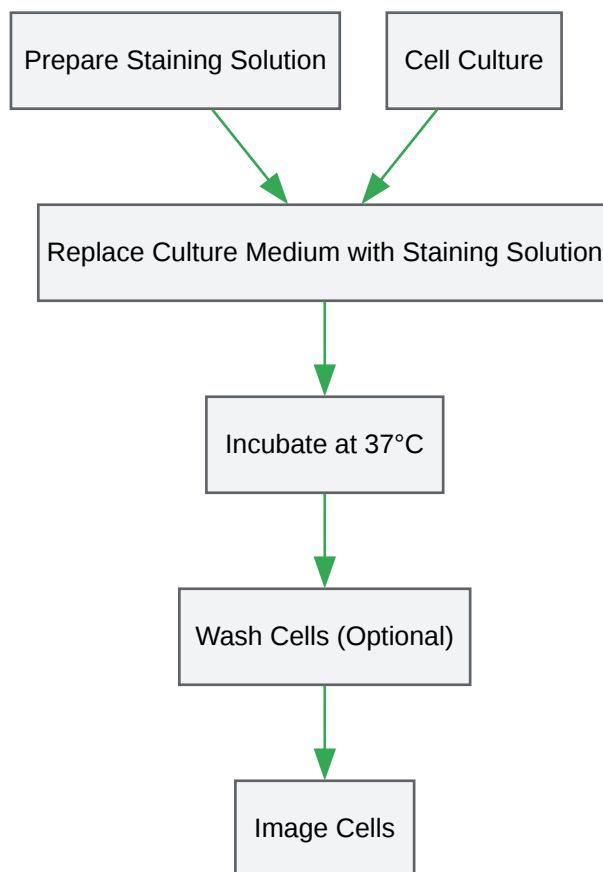
The selection of an appropriate fluorescent probe is critical and depends on the specific experimental setup, particularly the available excitation sources and emission filters of the fluorescence microscope.

Property	LysoTracker Deep Red	HMSiR680-Me
Excitation Maximum	~647 nm[12]	~680 nm[13][14]
Emission Maximum	~668 nm[12]	~700 nm
Recommended Laser Line	633 nm or 647 nm	670 nm
Quantum Yield	Not widely reported	~0.38 (in acidic conditions)[13]
Key Advantages	Well-validated, high selectivity	High photostability, pH-dependent fluorescence, ideal for super-resolution[10][11]
Recommended Concentration	50-100 nM[12]	Not specified, requires empirical determination

Experimental Protocols

The following protocols provide a general guideline for staining live cells with LysoTracker Deep Red and HMSiR680-Me. Optimal conditions, such as probe concentration and incubation time, may vary depending on the cell type and experimental conditions and should be determined empirically.

General Workflow for Live-Cell Staining



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Figure 2. General experimental workflow for staining.

Protocol for Staining with Lysotracker Deep Red

This protocol is adapted from established methodologies for staining adherent cells.[\[15\]](#)[\[16\]](#)

Materials:

- Lysotracker Deep Red (1 mM stock solution in DMSO)
- Live-cell imaging medium (e.g., phenol red-free DMEM) or Hanks' Balanced Salt Solution (HBSS)
- Adherent cells cultured on glass-bottom dishes or coverslips
- Phosphate-Buffered Saline (PBS)

Procedure:

- Prepare Staining Solution:
 - Warm the Lysotracker Deep Red stock solution to room temperature.
 - Prepare a working solution by diluting the 1 mM stock solution to a final concentration of 50-100 nM in pre-warmed (37°C) live-cell imaging medium. For example, to make 1 mL of 50 nM staining solution, add 0.05 µL of the 1 mM stock to 1 mL of medium.
 - Vortex briefly to ensure complete mixing.
- Cell Staining:
 - Aspirate the culture medium from the cells.
 - Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.
 - Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.
[12]
- Washing and Imaging:
 - Aspirate the staining solution.
 - Wash the cells once with pre-warmed PBS.[15]
 - Add fresh, pre-warmed live-cell imaging medium to the cells.
 - Image the cells immediately on a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., excitation at ~647 nm and emission at ~668 nm).

Protocol for Staining with HMSiR680-Me

This protocol is based on the initial characterization of HMSiR680-Me.[9][10]

Materials:

- HMSiR680-Me (stock solution in DMSO, concentration to be determined based on the supplier)
- Live-cell imaging medium
- Adherent cells cultured on glass-bottom dishes or coverslips

Procedure:

- Prepare Staining Solution:
 - Prepare a working solution of HMSiR680-Me in pre-warmed (37°C) live-cell imaging medium. The optimal concentration should be determined empirically, starting with a range similar to other far-red lysosomotropic probes (e.g., 50-500 nM).
- Cell Staining:
 - Aspirate the culture medium from the cells.
 - Add the pre-warmed staining solution to the cells.
 - Incubate the cells at 37°C in a 5% CO₂ incubator, protected from light. The optimal incubation time should be determined empirically, typically ranging from 30 minutes to a few hours.
- Imaging:
 - HMSiR680-Me's fluorescence is dependent on the acidic environment, and washing may not be strictly necessary. Imaging can be performed directly in the staining solution or after replacing it with fresh medium.
 - Image the cells on a fluorescence or confocal microscope using a far-red laser line for excitation (e.g., 670 nm) and collecting the emission around 700 nm.[\[14\]](#)

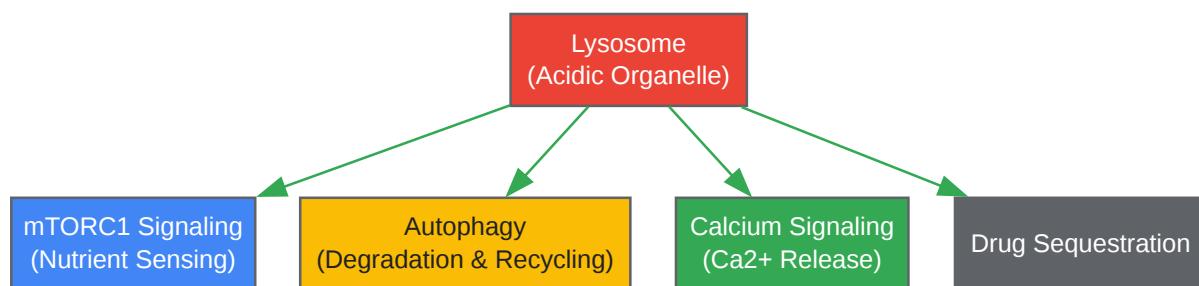
Signaling Pathways and Cellular Processes

The study of acidic organelles is crucial for understanding numerous cellular processes. Lysosomes are not merely waste degradation centers but are also involved in nutrient sensing,

metabolic signaling, and cellular homeostasis.[\[9\]](#)

Key Signaling Hubs and Processes Involving Lysosomes:

- mTORC1 Signaling: The mechanistic target of rapamycin complex 1 (mTORC1) is a key regulator of cell growth and metabolism. It is activated on the lysosomal surface in response to nutrient availability, particularly amino acids.
- Autophagy: Lysosomes are the terminal destination for autophagosomes, where the engulfed cellular components are degraded and recycled. Visualizing lysosomes is critical for studying the flux and regulation of autophagy.
- Calcium Signaling: Lysosomes are acidic calcium stores, and the release of calcium from lysosomes can initiate downstream signaling cascades.[\[17\]](#)[\[18\]](#)
- Drug Sequestration and Resistance: In the context of drug development, the lysosomotropic properties of some therapeutic compounds can lead to their accumulation in lysosomes, which can be a mechanism of drug resistance or a contributor to drug-induced toxicity.[\[6\]](#)



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